(6R,7R)-3-((carbamoyloxy)methyl)-7-((Z)-2-(furan-2-yl)-2-((methoxy-d3)imino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a deuterated analog of Cefuroxime. Cefuroxime is a second-generation cephalosporin antibiotic. [ [] ] It is classified as a β-lactam antibiotic. [ [] ]
Cefuroxime-d3 is synthesized from cefuroxime through deuteration, typically involving deuterated reagents. It falls under the classification of beta-lactam antibiotics, similar to its parent compound, cefuroxime. These antibiotics are known for their broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics.
The synthesis of cefuroxime-d3 generally involves the following methods:
Cefuroxime-d3 retains the molecular structure of cefuroxime but incorporates deuterium at specific positions. The general structure can be represented as follows:
The structural integrity is crucial for its functionality as an antibiotic, and modifications due to deuteration are minimal yet significant for analytical purposes.
Cefuroxime-d3 undergoes various chemical reactions similar to those of its non-deuterated counterpart:
These reactions are critical for understanding the compound's reactivity and potential modifications in pharmaceutical applications.
Cefuroxime-d3 functions similarly to cefuroxime by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins located within the bacterial cell wall, obstructing the transpeptidation step essential for peptidoglycan formation. This inhibition leads to cell lysis and death due to compromised structural integrity . The mechanism is vital for its effectiveness against a range of bacterial pathogens.
Relevant data on physical properties indicate that cefuroxime-d3 exhibits similar solubility characteristics as cefuroxime, making it suitable for various formulations .
Cefuroxime-d3 serves multiple scientific purposes:
The unique properties of cefuroxime-d3 make it a valuable tool in both clinical research and pharmaceutical development, enhancing our understanding of antibiotic behavior and efficacy .
Deuterium integration into β-lactam antibiotics like cefuroxime-d3 leverages site-specific methods to preserve bioactivity while enabling precise tracking. Two primary strategies dominate:
Table 1: Comparison of Deuteration Methods for Cefuroxime-d3
Method | Deuterated Reagent | Catalyst/Reaction Conditions | Incorporation Efficiency | Key Challenge |
---|---|---|---|---|
Late-stage HIE | D₂O or D₂ | Raney Ni, flow reactor (40°C, 5 bar) | 92–97% | Over-deuteration of labile sites |
Labeled synthon | d3-Acetyl chloride | Nucleophilic addition, THF, −30°C | 98–99% | Multi-step intermediate synthesis |
Optimizing cefuroxime-d3 synthesis addresses isomer formation and isotopic purity:
Table 2: Optimization Parameters for Cefuroxime-d3 Synthesis
Parameter | Optimal Conditions | Isotopic Purity | Δ²-Isomer Content |
---|---|---|---|
Solvent system | THF/ethyl acetate/H₂O (4:3:1, v/v) | 99.7% | 0.15% |
Temperature | −30°C (reaction), 5°C (crystallization) | 99.4% | 0.20% |
Catalytic system | 5% Pd/C, D₂O, 50°C | 98.5% | 0.50% |
Metal phosphate | Na₂HPO₄ in DMA, methanol cosolvent | 99.2% | 0.10% |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1